2-Methylchromone
Overview
Description
2-Methylchromone is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 660048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
2-Methylchromone, though scarce in nature, has demonstrated significant biological activities. Its transformation into biologically active compounds is of interest in chemical research. The synthesis and chemical reactivity of 2-methylchromones, as well as their biological evaluation, are noteworthy areas of study (Ibrahim, Ali, Alnamer, & Gabr, 2010).
Antiviral Properties
Chromone derivatives, including 2-methylchromones, isolated from Halenia elliptica, have been found to exhibit strong inhibitory effects towards hepatitis B virus (HBV) in vitro without significant cytotoxicity, indicating their potential as antiviral agents (Sun, Liu, Huang, & Yu, 2012).
Anticancer Activity
Research involving the synthesis of 2-styrylchromones, which include the formation of this compound, has shown potential in cancer treatment. These compounds exhibited significant anticancer activity in vitro against Henrietta Lacks cancer cells and in silico by molecular docking (Brilliana Via, Alfinda Novi, Hery, Ul, & Dicky, 2020).
Cytotoxicity Against Tumor Cell Lines
The synthesis of novel this compound-7-O-rutinosides and their evaluation for cytotoxic activities against various human tumor cell lines has been a focus of research. This study contributes to understanding the potential of this compound derivatives in cancer therapy (Wu, Zhang, Li, Gu, Wang, & Wang, 2011).
Synthesis and Structural Study
The synthesis and structural study of 2-(haloalkyl)-3-methylchromones have been conducted to understand their molecular interactions and potential applications in various fields (Alcívar León, Ramos Guerrero, Bonilla Valladares, Echeverría, Piro, Ulic, Jios, & Langer, 2019).
Antimicrobial Activity
This compound derivatives have been evaluated for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Babu, Edayadulla, & Ramesh, 2011).
Lipoprotein Oxidation Inhibition
Compounds derived from this compound have demonstrated inhibitory activity on lipoprotein oxidation, suggesting potential therapeutic applications in treating heart disease (Kim, Kim, Li, Ryu, Kim, & Shim, 2019).
Biothiols Detection in Cells
A novel near-infrared fluorescent probe based on this compound has been developed for the detection of biothiols, showcasing its application in biological and medical research (Yang, Yang, Zhou, Jin, & Li, 2019).
Cosmetic Applications
The natural ingredients Tiliroside and Dihydroxy Methylchromone, including this compound derivatives, have been investigated for cosmetic applications, highlighting their potential in skincare products (Carola, Pfluecker, Graf, Epstein, & Wirth, 2010).
Mechanism of Action
Target of Action
2-Methylchromone, a derivative of chromone, has been found to exhibit significant biological activities . The primary targets of this compound are cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The mode of action of this compound involves its interaction with these cancer cell lines. The compound has been shown to induce DNA fragmentation in these cancer cells, down-regulate the expression level of CDK4 (a gene involved in cell cycle progression) and the anti-apoptotic gene Bcl-2, and up-regulate the expression of the pro-apoptotic genes P53 and Bax . This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the regulation of cell cycle progression and apoptosis. By down-regulating CDK4 and Bcl-2 and up-regulating P53 and Bax, this compound disrupts the normal cell cycle and promotes apoptosis . This leads to a decrease in the proliferation of cancer cells and an increase in their death.
Pharmacokinetics
It is known that the compound exhibits significant biological activity, suggesting that it has good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Biochemical Analysis
Preparation of 2-Methylchromones
2.1 From Phenols: One method for synthesizing 2-methylchromones involves the Simonies reaction. This reaction occurs when phenols react with α-ketoesters in the presence of diphenyl ether or concentrated H2SO4, resulting in the formation of 2-methylchromones by losing ethanol and water molecules (Scheme 1) .
Reactivity of 2-Methylchromones
- Oxidation
- Thiation
- Hydrogenation
- Photolysis
- Reactions with organometallic reagents
- Diels-Alder reactions
- Condensation reactions
- Dimerization reactions
- Vilsmeier-Haack reactions
- Electrophilic substitution reactions
- Ring opening reactions
- Ring opening ring closure reactions
- Ring degradation reactions
- Color reactions
Spectroscopic Characterization
- Infrared spectroscopy
- Ultraviolet spectroscopy
- Mass spectrometry
- 1H-NMR spectroscopy
- 13C-NMR spectroscopy
- 17O-NMR spectroscopy
Properties
IUPAC Name |
2-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPNSQMWVPLERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291313 | |
Record name | 2-Methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-48-4 | |
Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylchromone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylchromone?
A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
Q2: Are there efficient synthetic routes for producing 2-methylchromones?
A2: Yes, several efficient synthetic routes exist. One approach involves a keto ester condensation utilizing 2-acetoxybenzoyl chloride, followed by cyclization and decarboxylation. This method is considered highly practical as it eliminates the need for column chromatography [].
Q3: Can you provide an example of a specific chemical reaction involving this compound?
A3: this compound reacts with arylpropargyl aldehydes in a base-catalyzed aldol reaction to produce (E)-2-(4-arylbut-1-en-3-yn-1-yl)chromones. These compounds serve as synthons for creating xanthone-1,2,3-triazole dyads [].
Q4: Can this compound undergo chlorination?
A4: Yes, selective monochlorination at the C-3 position of 2-methylchromones is achievable using aqueous sodium hypochlorite (NaOCl), yielding 3-chlorochromones in good yields [].
Q5: What are some of the reported biological activities of this compound derivatives?
A5: this compound derivatives have demonstrated diverse biological activities, including anti-cancer [, ], immunomodulatory [], anti-inflammatory [], antioxidant [, ], and anticonvulsant properties [].
Q6: Are 2-methylchromones found in nature?
A6: While less abundant than other chromone derivatives, 2-methylchromones have been identified in various plant species. For example, 5,7-dihydroxy-2-methylchromone and its 7-O-glycosides have been isolated from Adina rubescens [].
Q7: Can 2-methylchromones be used as fluorescent markers?
A7: Yes, derivatives of barakol, a naturally occurring this compound, have been successfully synthesized and evaluated as potential fluorescent markers for biodiesel. These markers exhibit fluorescence at 612 nm upon excitation at 464 nm and do not significantly alter the physical properties of the fuel [].
Q8: What is the significance of the 2-methyl group for the biological activity of chromones?
A8: Research suggests that the presence of a 2-methyl group in chromones is crucial for their physiological activity. Studies have shown that chromones lacking the 2-methyl group are often devoid of significant biological activity [].
Q9: What are the potential applications of 2-methylchromones in drug discovery?
A9: Given their diverse biological activities, 2-methylchromones hold promise as lead compounds in drug discovery. Their potential applications include the development of novel anti-cancer, anti-inflammatory, and antioxidant agents.
Q10: How are 2-methylchromones biosynthesized in plants?
A10: In plants like Ammi visnaga, 2-methylchromones are biosynthesized from acetate through a series of enzymatic reactions. The proposed pathway involves the formation of 5,7-dihydroxy-2-methylchromone, which is further transformed into various furanochromones like khellin and visnagin [].
Q11: Do structural modifications of 2-methylchromones influence their biological activity?
A11: Yes, structural modifications significantly impact the biological activity of 2-methylchromones. For example, the introduction of different alkyl chains at the 2-position of halochromones has been shown to affect their insecticidal activity [].
Q12: How does the substitution pattern on the chromone ring affect the compound's properties?
A12: The substitution pattern on the chromone ring influences various properties, including electronic distribution, solubility, and interaction with biological targets. These factors contribute to the diverse biological activities observed for different this compound derivatives.
Q13: Can you elaborate on the role of type III polyketide synthases in the biosynthesis of 2-methylchromones?
A13: Type III polyketide synthases (PKSs) play a crucial role in the biosynthesis of 2-methylchromones. Specifically, enzymes like pentaketide chromone synthase (PCS) catalyze the iterative condensation of malonyl-CoA units to produce 5,7-dihydroxy-2-methylchromone, a key intermediate in the biosynthesis of various this compound derivatives [, ].
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